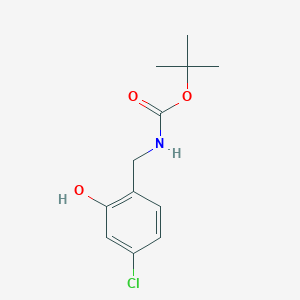
N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” is an organic compound with the CAS Number: 853574-45-5 . It has a molecular weight of 265.66 . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of “N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” can be achieved through the following steps :Molecular Structure Analysis
The IUPAC name of the compound is “N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” and its InChI code is "1S/C11H11ClF3NO/c12-6-10(17)16(8-11(13,14)15)7-9-4-2-1-3-5-9/h1-5H,6-8H2" .Chemical Reactions Analysis
“N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” is primarily used as an important intermediate in organic synthesis . It can be used in the synthesis of pesticides, drugs, and other organic compounds .Physical And Chemical Properties Analysis
“N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide” is an oil at room temperature .Applications De Recherche Scientifique
Photovoltaic Efficiency and Non-Linear Optical Activity
Research on benzothiazolinone acetamide analogs, including compounds with similar structures to N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide, has shown their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Their non-linear optical (NLO) activity, investigated through vibrational spectra and electronic properties analysis, suggests a promising avenue for the development of new materials for optical devices. Molecular docking studies further reveal their potential interactions with proteins such as Cyclooxygenase 1 (COX1), indicating a multifaceted utility in both energy conversion and biological studies (Mary et al., 2020).
Synthesis and Analgesic Activity
Another aspect of research into acetamide derivatives, akin to N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide, includes the synthesis and evaluation of their analgesic properties. Studies have demonstrated significant analgesic effects in models, highlighting the pharmaceutical potential of these compounds beyond their basic chemical interest. The structural elucidation and assessment of these derivatives underscore the versatility and therapeutic promise of acetamide analogs in pain management (Kaplancıklı et al., 2012).
Adsorption, Mobility, and Efficacy in Soil
Research on soil science has explored the adsorption and mobility of acetamide derivatives, providing insights into their environmental behavior and efficacy as herbicides. These studies indicate a positive correlation with soil organic matter and clay content, affecting the bioavailability and herbicidal activity of such compounds. Understanding these interactions is crucial for the development of more effective and environmentally friendly agricultural chemicals (Peter & Weber, 1985).
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding direct contact with skin and eyes, maintaining good ventilation during operation and storage, and adhering to relevant regulations during handling and disposal .
Propriétés
IUPAC Name |
N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c12-6-10(17)16(8-11(13,14)15)7-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUXFBXIJTWNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloro-N-(2,2,2-trifluoroethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)
![Ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2616525.png)

![(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2616527.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2616528.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2616529.png)
![3-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2616531.png)


![(2Z)-N-phenyl-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616538.png)



![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616545.png)